![molecular formula C25H26N6O5S B2488729 N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-75-0](/img/structure/B2488729.png)
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a class of chemicals that demonstrate significant potential in various fields, including medicinal chemistry, due to their complex structure and potential biological activities. While specific studies on this compound are limited, related research on similar structures provides insights into its synthesis, structural analysis, and properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step processes, starting from basic structural units and incorporating specific functional groups through reactions such as cyclization, condensation, and substitution. For instance, compounds with the triazolo[4,3-b]pyridazine core are synthesized through a sequence of reactions including cyclization of acetonitrile thioalkyl derivatives under reflux conditions with acetic acid (Shakir, Ali, & Hussain, 2017).
Molecular Structure Analysis
The crystal structure analysis, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping are techniques often employed to analyze the molecular structure of such compounds. These analyses provide detailed information about the geometry, electronic distribution, and potential reactive sites of the molecules (Huang et al., 2020).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including the ability to form various derivatives through substitutions and condensation reactions. These reactions often modify the chemical and physical properties, leading to substances with potential biological activities. For example, derivatives of triazolothiadiazine have been synthesized to explore antioxidant abilities, demonstrating significant activities in assays (Shakir, Ali, & Hussain, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Techniques like X-ray crystallography provide insights into the crystal structure, which is essential for the design of compounds with desired physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are determined by the functional groups present in the compound. Studies often focus on understanding how these properties influence the compound's potential as a therapeutic agent, catalyst, or in other applications. Antimicrobial and anticancer activities of similar compounds have been evaluated, showing promising results (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
Applications De Recherche Scientifique
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are noted for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds are of significant interest due to their potential in treating various conditions and diseases, including those caused by bacteria, fungi, and oxidative stress-related disorders.
Antimicrobial and Antifungal Properties : 1,2,4-Triazole derivatives have demonstrated promising antimicrobial and antifungal activities. These properties are attributed to their ability to interact with microbial cell structures and enzymes, disrupting their function and leading to cell death. For instance, some 1,2,4-triazole derivatives have shown effectiveness against Staphylococcus aureus, a common cause of bacterial infections, and Candida albicans, a fungus responsible for yeast infections (Ohloblina, 2022).
Antioxidant Effects : The antioxidant activity of 1,2,4-triazole derivatives is another area of interest. These compounds can neutralize free radicals and other reactive oxygen species, potentially reducing or preventing the damage caused by oxidative stress. This activity is crucial for protecting against various chronic diseases, including cardiovascular diseases and cancer.
Anti-inflammatory Effects : Inflammation is a natural response of the body to injury or infection, but excessive or chronic inflammation can lead to various diseases. Some 1,2,4-triazole derivatives have been explored for their anti-inflammatory effects, which may offer therapeutic potential for conditions characterized by inflammation.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5S/c1-34-18-7-4-16(5-8-18)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)37-15-23(32)27-17-6-9-19(35-2)20(14-17)36-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLVELNIPFKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

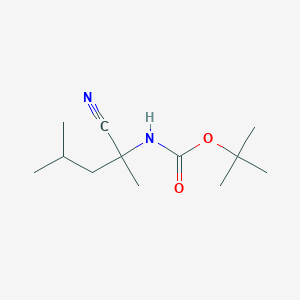
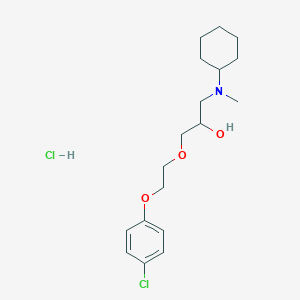

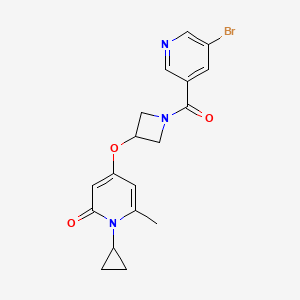
![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)
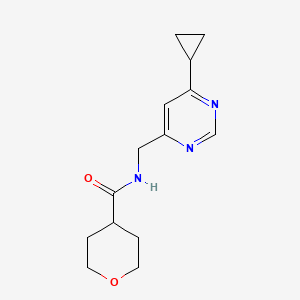


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)
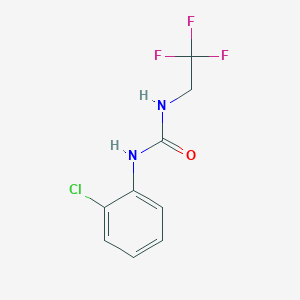
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)